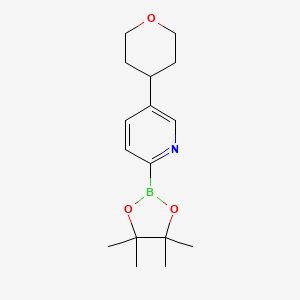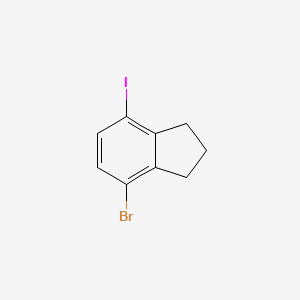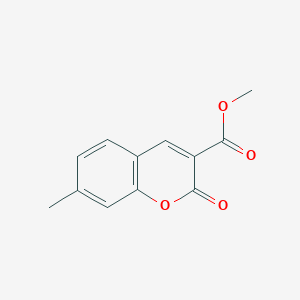
Ethyl 6-Chloro-1-ethyl-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 6-Chloro-1-ethyl-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate is a quinolone derivative Quinolones are a class of synthetic compounds known for their broad-spectrum antibacterial activity
Vorbereitungsmethoden
The synthesis of Ethyl 6-Chloro-1-ethyl-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-hydroxy-2(1H)-quinolinones with ethyl-2,3-dihydro-3-oxobenzo-furan-2-carboxylate . The reaction is carried out under reflux conditions with a catalytic amount of sodium iodide (NaI) at 65°C for 28 hours . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Analyse Chemischer Reaktionen
Ethyl 6-Chloro-1-ethyl-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles such as amines or thiols replace the chlorine atom.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Wissenschaftliche Forschungsanwendungen
Ethyl 6-Chloro-1-ethyl-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate has several applications in scientific research:
Biology: The compound is used in studies related to bacterial resistance mechanisms and the development of new antibiotics.
Medicine: It is explored for its potential therapeutic effects, particularly in the treatment of bacterial infections.
Industry: The compound is used in the development of new materials with specific chemical properties.
Wirkmechanismus
The mechanism of action of Ethyl 6-Chloro-1-ethyl-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription. By binding to these enzymes, the compound prevents the supercoiling of DNA, leading to the inhibition of bacterial cell division and ultimately cell death .
Vergleich Mit ähnlichen Verbindungen
Ethyl 6-Chloro-1-ethyl-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate can be compared to other quinolone derivatives such as:
Ciprofloxacin: A widely used antibiotic with a similar mechanism of action but different substituents on the quinolone core.
Nalidixic Acid: An older quinolone with a narrower spectrum of activity.
Levofloxacin: A more potent quinolone with a broader spectrum of activity.
The uniqueness of this compound lies in its specific substituents, which may confer unique pharmacokinetic and pharmacodynamic properties .
Eigenschaften
Molekularformel |
C15H16ClNO3 |
|---|---|
Molekulargewicht |
293.74 g/mol |
IUPAC-Name |
ethyl 6-chloro-1-ethyl-8-methyl-4-oxoquinoline-3-carboxylate |
InChI |
InChI=1S/C15H16ClNO3/c1-4-17-8-12(15(19)20-5-2)14(18)11-7-10(16)6-9(3)13(11)17/h6-8H,4-5H2,1-3H3 |
InChI-Schlüssel |
XABLKBGGMUYXSU-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1C=C(C(=O)C2=C1C(=CC(=C2)Cl)C)C(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



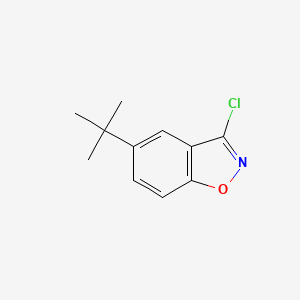
![Butylamine, 4-(benzyloxy)-3-[(benzyloxy)methyl]-](/img/structure/B13699648.png)
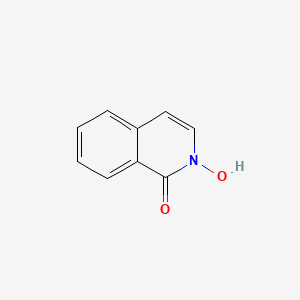
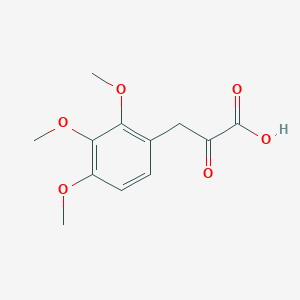
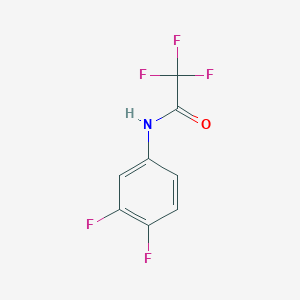
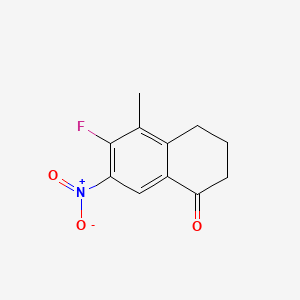
![2-Boc-octahydro-1H-cyclopenta[c]pyridin-5-ol](/img/structure/B13699678.png)

![2,4-Dimethyl-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one](/img/structure/B13699696.png)
